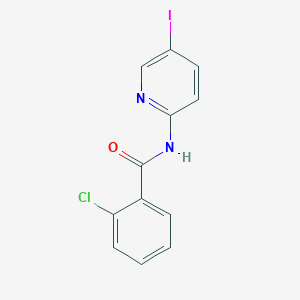

2-chloro-N-(5-iodopyridin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 5-iodopyridin-2-yl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-iodo-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and iodo positions. Common reagents include organometallic reagents like Grignard reagents and organolithium compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products:

- Substituted benzamides and pyridines depending on the nature of the nucleophile or coupling partner used.

科学的研究の応用

2-Chloro-N-(5-iodopyridin-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.

作用機序

The mechanism of action of 2-chloro-N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro and iodo groups can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions .

類似化合物との比較

2-Chloro-N-(5-chloropyridin-2-yl)benzamide: Similar structure but with a chloro group instead of an iodo group.

2-Chloro-N-(5-bromopyridin-2-yl)benzamide: Contains a bromo group instead of an iodo group.

Uniqueness: 2-Chloro-N-(5-iodopyridin-2-yl)benzamide is unique due to the presence of the iodo group, which can participate in specific interactions such as halogen bonding, making it potentially more effective in certain applications compared to its chloro and bromo analogs .

生物活性

2-chloro-N-(5-iodopyridin-2-yl)benzamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H8ClI N2O

- Molecular Weight : 318.55 g/mol

This compound features a chloro group and an iodopyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances binding interactions due to its size and electronic properties, potentially modulating enzyme activity or receptor signaling pathways.

Potential Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the benzamide class. For instance, compounds with structural similarities have shown activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HCT-15 | 5.0 | Tubulin polymerization inhibition |

| 2 | DU-145 | 12.0 | Apoptosis induction |

These findings suggest that this compound may exhibit similar properties, warranting further investigation.

Case Studies

- In Vitro Studies : A study reported that related benzamide derivatives exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This indicates a promising avenue for further exploration of this compound's potential as an anticancer agent.

- In Vivo Studies : Animal models have been utilized to assess the efficacy of benzamide derivatives in tumor growth inhibition. These studies typically involve administering the compound to mice implanted with human tumor cells and measuring tumor size reduction over time.

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzamide derivatives helps in optimizing their biological activity. Key factors influencing activity include:

- Substituent Positioning : The position of halogen atoms (e.g., chlorine and iodine) can significantly affect binding affinity and selectivity towards target proteins.

- Functional Groups : The presence of various functional groups can enhance solubility and bioavailability.

特性

IUPAC Name |

2-chloro-N-(5-iodopyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN2O/c13-10-4-2-1-3-9(10)12(17)16-11-6-5-8(14)7-15-11/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHBDGKBNJORHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。